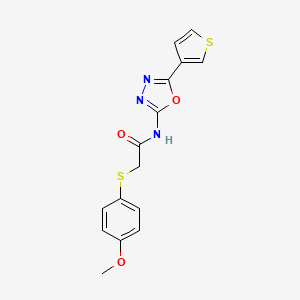

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Descripción

The compound 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-3-yl group and at position 2 with a thioether-linked 4-methoxyphenyl moiety. The acetamide group bridges the oxadiazole to a nitrogen-bound aromatic system.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-20-11-2-4-12(5-3-11)23-9-13(19)16-15-18-17-14(21-15)10-6-7-22-8-10/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLICNRCIPOLWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a thiophene group. The final step involves the introduction of the methoxyphenylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for achieving consistent quality and yield in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the thiophene ring, leading to different reduced products.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom in the methoxyphenylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the oxadiazole ring can yield various reduced heterocyclic compounds.

Aplicaciones Científicas De Investigación

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and properties of analogous compounds:

Key Observations :

- Substituent Impact on Melting Points: Compounds with rigid aromatic systems (e.g., phthalazinone in 4b ) exhibit very high melting points (>300°C), likely due to strong intermolecular π-π stacking. In contrast, compounds with flexible aliphatic chains (e.g., piperidinyl-sulfonyl in 8i ) show lower melting points (104–144°C).

- Solubility : The N-(5-methylisoxazol-3-yl) analog has moderate aqueous solubility (2.9 µg/mL at pH 7.4), likely due to the hydrophilic isoxazole ring. The target compound’s thiophene and methoxyphenyl groups may reduce solubility compared to this analog.

Anticancer and Enzyme Inhibition Profiles

- Compounds 8 and 9 : These oxadiazole derivatives (with tetrahydronaphthalenyloxy and phenyl groups) demonstrated potent cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells, comparable to cisplatin. They also inhibited MMP-9, a metalloproteinase linked to cancer metastasis. Molecular docking confirmed their affinity for the MMP-9 active site.

- Target Compound : While direct activity data are unavailable, its thiophene moiety may enhance interactions with hydrophobic enzyme pockets, similar to MMP-9 inhibitors .

Actividad Biológica

The compound 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel chemical entity that integrates a methoxyphenyl moiety with a thioether and an oxadiazole structure. This combination suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-methoxyphenylthio)-N-(5-thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide , with the molecular formula . Its structural characteristics contribute to its biological activities:

| Property | Value |

|---|---|

| Molecular Weight | 360.44 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophenes exhibit significant antimicrobial properties. The biological activity of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide was assessed against various bacterial strains.

In studies conducted on similar oxadiazole derivatives, the minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that the compound may exhibit moderate to strong antimicrobial activity, potentially making it suitable for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been widely studied. The mechanism of action often involves the inhibition of key enzymes related to cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC).

In vitro studies have shown that compounds similar to 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can inhibit cancer cell lines through various pathways:

- Apoptosis Induction : By activating caspases.

- Cell Cycle Arrest : Particularly in the G2/M phase.

- Inhibition of Angiogenesis : Reducing tumor blood supply.

A comparative analysis of several oxadiazole derivatives revealed that those with thiophene substitutions exhibited enhanced cytotoxicity against breast and colon cancer cell lines .

The proposed mechanism of action for 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide includes:

- Enzyme Inhibition : Targeting enzymes like HDAC and thymidylate synthase.

- Receptor Interaction : Modulating receptor activities involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

Case Studies

A recent study highlighted the efficacy of similar compounds in treating resistant bacterial strains and various cancer types. For example:

-

Study on Antimicrobial Resistance : A derivative demonstrated synergy with existing antibiotics against resistant strains of Staphylococcus aureus.

- Synergy with Ciprofloxacin : Reduced MIC values when combined with standard treatments.

- Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF7), the compound showed significant inhibition of cell proliferation at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.